molecular formula C6H9BN2O2 B11921733 (2,4-Dimethylpyrimidin-5-YL)boronic acid

(2,4-Dimethylpyrimidin-5-YL)boronic acid

Cat. No.: B11921733
M. Wt: 151.96 g/mol
InChI Key: YMFQYFJUILYFSC-UHFFFAOYSA-N
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Description

(2,4-Dimethylpyrimidin-5-YL)boronic acid is an organoboron compound that features a boronic acid group attached to a pyrimidine ring substituted with two methyl groups at the 2 and 4 positions. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylpyrimidin-5-YL)boronic acid typically involves the reaction of 2,4-dimethylpyrimidine with a boron-containing reagent. One common method is the hydroboration of 2,4-dimethylpyrimidine using borane (BH3) or a boronic ester. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylpyrimidin-5-YL)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (2,4-Dimethylpyrimidin-5-YL)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron atom to the desired substrate. In biological systems, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in enzyme inhibition and drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dimethylpyrimidin-5-YL)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of methyl groups at the 2 and 4 positions can affect the electronic properties of the pyrimidine ring, making it distinct from other boronic acids .

Properties

Molecular Formula

C6H9BN2O2

Molecular Weight

151.96 g/mol

IUPAC Name

(2,4-dimethylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C6H9BN2O2/c1-4-6(7(10)11)3-8-5(2)9-4/h3,10-11H,1-2H3

InChI Key

YMFQYFJUILYFSC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1C)C)(O)O

Origin of Product

United States

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